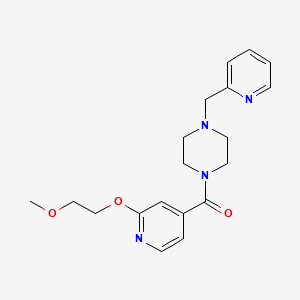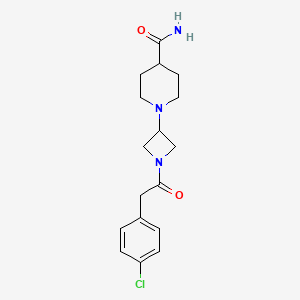
4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have potent activity against several kinases that are involved in the regulation of cell growth and proliferation.
Scientific Research Applications
Antimicrobial Properties
4-Hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide shows potential in the development of novel antimicrobial agents. Synthesized compounds derived from this chemical have been explored for their antibacterial and antifungal activities, indicating its usefulness in addressing microbial resistance issues (Holla et al., 2006).
Inhibitors for Cancer Research
This compound forms the basis for the synthesis of inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, demonstrate potential efficacy in cancer research, particularly in conjunction with DNA strand break-inducing agents like irinotecan (Degorce et al., 2016).
Metal Complex Formation
Studies have synthesized and characterized metal complexes involving derivatives of this compound, showing potential applications in targeted delivery of therapeutic agents and imaging agents. For example, synthesized structures containing nitrogen atoms from this compound demonstrate the ability to form coordinate bonds with metal ions, which can be useful in targeted drug delivery or diagnostic imaging (Yang et al., 2017).
Corrosion Inhibition
Quinoline derivatives, including those related to this compound, are known for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes make them suitable for use in protecting metals against corrosion, which has implications in various industries including construction and manufacturing (Verma et al., 2020).
Synthesis of Complex Heterocycles
This compound is also significant in the synthesis of complex heterocycles, which are essential in medicinal chemistry. Various methodologies involving this compound have been developed to synthesize polycyclic heterocycles, which are crucial in the development of new pharmaceuticals (Clayden et al., 2005).
properties
IUPAC Name |
4-oxo-N-pyridin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)11-5-3-4-9-13(11)21-8-10(14(9)23)15(24)22-12-6-1-2-7-20-12/h1-8H,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFUAAJMHYXNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

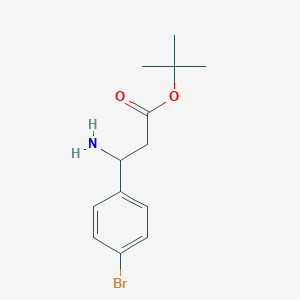
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)
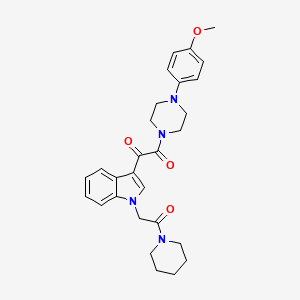

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)


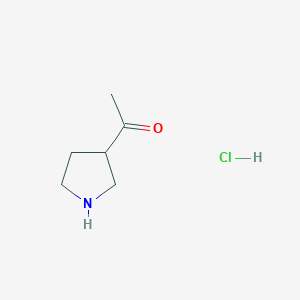
![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)
![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)
